molecular formula C11H12N4O3 B2767543 methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate CAS No. 1708371-48-5

methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate

Cat. No.: B2767543
CAS No.: 1708371-48-5
M. Wt: 248.242
InChI Key: COCMNUDPVKJUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is a heterocyclic aromatic compound featuring a benzoate ester core substituted at the 3-position with a methoxy group linked to a 1-methyltetrazole moiety. Its molecular formula is C₁₁H₁₁N₄O₃, with a molecular weight of 259.24 g/mol. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, contributes to its stability and hydrogen-bonding capacity, while the methyl ester enhances solubility in organic solvents .

Properties

IUPAC Name

methyl 3-[(1-methyltetrazol-5-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-15-10(12-13-14-15)7-18-9-5-3-4-8(6-9)11(16)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCMNUDPVKJUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)COC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate typically involves the reaction of 3-hydroxybenzoic acid with 1-methyl-1H-1,2,3,4-tetrazole-5-methanol under esterification conditions. The reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed in an appropriate solvent like methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate exerts its effects involves interactions with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is compared to structurally related compounds below.

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
This compound C₁₁H₁₁N₄O₃ 259.24 Methyl ester, tetrazole, methoxy Reference compound for comparison
3-(1H-Tetrazol-5-yl)benzoic acid C₈H₆N₄O₂ 190.16 Carboxylic acid, tetrazole Acidic group vs. ester; higher polarity
3-(1H-1,2,3,4-Tetrazol-5-yl)pyridin-2-amine C₆H₆N₆ 162.15 Pyridine ring, amine, tetrazole Aromatic heterocycle (pyridine vs. benzene)
3-(1-Methyl-1H-tetrazol-5-yl)propan-1-amine C₅H₁₁N₅ 141.18 Tetrazole, primary amine, alkyl chain Flexible alkyl chain vs. rigid methoxy linker
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole derivative C₁₆H₁₆N₄O₂S 328.39 Triazole, methoxybenzyl, thioester Triazole (3N) vs. tetrazole (4N) ring

Key Findings

Functional Group Impact :

  • The methyl ester in the target compound reduces polarity compared to carboxylic acid derivatives like 3-(1H-tetrazol-5-yl)benzoic acid, enhancing membrane permeability in biological systems .
  • The 1-methyltetrazole group increases metabolic stability compared to unsubstituted tetrazoles, as alkylation protects against oxidative degradation .

In contrast, the rigid methoxy linker in the target compound may favor selective interactions with planar targets .

Tetrazole vs. Triazole :

  • Tetrazoles (4N) are more acidic (pKa ~4.5) than triazoles (3N, pKa ~8–10), making them superior bioisosteres for carboxylic acids (pKa ~2–5) in drug design. However, triazoles offer better metabolic stability in some cases .

Biological Activity

Methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is a compound of interest due to its potential biological activities. The tetrazole ring structure is often associated with various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C10_{10}H12_{12}N4_4O3_3
  • Molecular Weight : 236.23 g/mol
  • CAS Number : 2138046-08-7

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The tetrazole moiety can mimic carboxylic acids in biological systems, allowing it to engage in hydrogen bonding and ionic interactions with proteins.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the tetrazole ring exhibit significant antimicrobial properties. For instance:

  • Study Findings : A series of tetrazole derivatives were evaluated against various bacterial strains. This compound showed notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported in the micromolar range.
CompoundMIC (µg/mL)Bacterial Strain
Methyl 3-[(1-methyl-1H-tetrazol-5-yl)methoxy]benzoate32S. aureus
Methyl 3-[(1-methyl-1H-tetrazol-5-yl)methoxy]benzoate64E. coli

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

  • Case Study : In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) indicated that this compound induced apoptosis through the activation of caspase pathways.
Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis via caspase activation
MCF720Cell cycle arrest at G2/M phase

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in tissues with a preference for lipid-rich environments.

Toxicity and Side Effects

Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses. However, further investigation is required to fully understand the long-term effects and potential side effects.

Q & A

Basic: What are standard synthetic protocols for methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Esterification: React 3-hydroxybenzoic acid with methanol under acid catalysis to form methyl 3-hydroxybenzoate.

Alkylation: Introduce the tetrazole moiety via nucleophilic substitution. For example, react 1-methyl-1H-tetrazol-5-ylmethanol with methyl 3-hydroxybenzoate using a coupling agent (e.g., DCC/DMAP) in anhydrous THF at 0–25°C .

Purification: Column chromatography (silica gel, gradient elution with hexane/EtOAc) or recrystallization (ethanol/water) is recommended to isolate the product.
Key Considerations: Monitor reaction progress via TLC (UV visualization). Optimize stoichiometry to minimize side products like unreacted starting materials.

Advanced: How can reaction conditions be optimized to enhance yield in the alkylation step?

Methodological Answer:

  • Temperature Control: Maintain 0–5°C during initial mixing to reduce side reactions, then gradually warm to room temperature.
  • Catalyst Selection: Use DIPEA (N,N-diisopropylethylamine) as a base to improve nucleophilicity of the tetrazole oxygen .
  • Solvent Choice: Anhydrous THF or DMF enhances solubility of polar intermediates.
  • Ultrasound Assistance: Apply ultrasound irradiation (40 kHz, 30–60 min) to accelerate reaction kinetics and improve yields by 15–20% .
    Validation: Characterize intermediates via LC-MS or ¹H NMR (e.g., δ 3.9 ppm for methoxy protons in DMSO-d₆) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a BS-approved fume hood to avoid inhalation of dust/aerosols .
  • Storage: Keep in a tightly sealed container at 2–8°C, away from strong acids/oxidizers (risk of toxic fumes upon decomposition) .
  • Spill Management: Absorb with sand/vermiculite, collect in a sealed container, and dispose via hazardous waste protocols .
    Note: Acute toxicity data (oral/dermal/inhalation) is classified as Category 4 (H332/H312/H302); avoid direct exposure .

Advanced: How can computational methods predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 or ORCA with B3LYP/6-311+G(d,p) basis sets to model electron density, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Docking: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Parameterize the tetrazole ring’s charge distribution via RESP charges derived from HF/6-31G* calculations .
  • SAR Studies: Compare with analogs (e.g., benzoic acid derivatives) to correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity .

Basic: What analytical techniques confirm the compound’s purity and structure?

Methodological Answer:

  • HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (ACN:water 60:40, 1 mL/min); retention time ~8.2 min.
  • ¹H/¹³C NMR: Key signals include δ 3.9 (s, 3H, methoxy), δ 4.7 (s, 2H, CH₂O), and δ 8.1–7.3 (aromatic protons) .
  • HRMS: Exact mass calculated for C₁₁H₁₁N₄O₃: [M+H]+ 263.0782; deviation <2 ppm confirms purity .

Advanced: How to resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Solubility: Perform shake-flask experiments in PBS (pH 7.4), DMSO, and EtOAc. Quantify via UV-Vis at λmax ~270 nm .
  • Thermal Stability: Use TGA/DSC (10°C/min under N₂) to identify decomposition onset (>200°C expected for tetrazole derivatives) .
  • Hydrolytic Stability: Incubate in buffers (pH 1–10) at 37°C for 24h; monitor ester hydrolysis via LC-MS .

Basic: What are preliminary steps for evaluating biological activity?

Methodological Answer:

Cytotoxicity Screening: Use MTT assay on HEK293 or HepG2 cells (IC₅₀ determination at 1–100 µM).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.